molecular formula C11H10BrNO2 B8699987 5-Bromo-1,3-dimethoxyisoquinoline

5-Bromo-1,3-dimethoxyisoquinoline

Cat. No.: B8699987
M. Wt: 268.11 g/mol
InChI Key: AVIFKBXVWZIXIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-1,3-dimethoxyisoquinoline is a brominated isoquinoline derivative featuring methoxy groups at positions 1 and 3 of the heterocyclic ring. Isoquinolines are aromatic nitrogen-containing compounds widely utilized in medicinal chemistry, agrochemicals, and materials science due to their versatile reactivity and structural diversity.

Properties

Molecular Formula

C11H10BrNO2

Molecular Weight

268.11 g/mol

IUPAC Name

5-bromo-1,3-dimethoxyisoquinoline

InChI

InChI=1S/C11H10BrNO2/c1-14-10-6-8-7(11(13-10)15-2)4-3-5-9(8)12/h3-6H,1-2H3

InChI Key

AVIFKBXVWZIXIP-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=C2C=CC=C(C2=C1)Br)OC

Origin of Product

United States

Comparison with Similar Compounds

Brominated Isoquinolines Without Methoxy Groups

  • 5-Bromoisoquinoline (CAS: Not specified): Synthesized via optimized bromination of isoquinoline using cost-effective reagents, yielding high purity (97-100%) and avoiding isomer mixtures common in earlier methods . Key spectral data include IR peaks at 1582 cm⁻¹ (C=C stretching) and distinct ¹H NMR signals (e.g., δ 9.37 ppm for the isoquinoline proton).

Brominated Isoquinolines with Single Methoxy Group

  • 4-Bromo-1-methoxyisoquinoline (CAS: 746668-73-5): This compound substitutes methoxy at position 1 and bromo at position 4. The altered substituent positions likely affect electronic distribution, with the methoxy group at position 1 directing further substitutions to adjacent positions.

Brominated Isoquinolines with Chloro Substituents

  • 5-Bromo-8-chloroisoquinoline (CAS: 956003-79-5): Features bromo (position 5) and chloro (position 8) substituents. The electron-withdrawing chlorine atom may deactivate the ring toward electrophilic attacks compared to methoxy groups, altering reaction pathways.
  • Safety protocols emphasize respiratory protection due to inhalation risks .

Brominated Isoquinolines with Nitro Groups

  • 5-Bromo-8-nitroisoquinoline: The nitro group at position 8 is strongly electron-withdrawing, contrasting with the methoxy groups in the target compound. This significantly lowers electron density at the aromatic ring, favoring nucleophilic substitution reactions over electrophilic ones. Its synthesis avoids isomer formation through controlled nitration conditions .

Brominated Isoquinolines with Multiple Substituents

  • 5-Bromo-3-chloro-1-methylisoquinoline (CAS: 1215767-97-7): Combines bromo, chloro, and methyl groups. Analytical services for this compound include NMR and LC-MS validation .

Comparative Analysis Table

Compound Name Substituents Key Synthesis Features Notable Properties References
5-Bromoisoquinoline Br (C5) Optimized bromination, high yield IR: 1582 cm⁻¹; ¹H NMR: δ 9.37 ppm
4-Bromo-1-methoxyisoquinoline Br (C4), OMe (C1) Demethylation with BBr₃ Safety: Standard handling
5-Bromo-8-chloroisoquinoline Br (C5), Cl (C8) Sequential halogenation Dual halogen reactivity
5-Bromo-8-nitroisoquinoline Br (C5), NO₂ (C8) Controlled nitration Electron-deficient ring
5-Bromo-3-chloro-1-methylisoquinoline Br (C5), Cl (C3), Me (C1) Multi-step substitution Steric hindrance at C1

Key Findings and Implications

  • Synthetic Challenges : Achieving regioselective dimethoxylation without overhalogenation requires precise reaction conditions, as seen in analogous demethylation protocols .
  • Safety and Handling: Brominated isoquinolines generally require precautions against inhalation and dermal exposure, with dichloro derivatives posing additional respiratory risks .

Preparation Methods

Route Overview

This method involves brominating the pre-synthesized 1,3-dimethoxyisoquinoline at the 5-position. Bromination agents such as N-bromosuccinimide (NBS) or molecular bromine (Br₂) are commonly used under acidic or radical conditions.

Key Reaction Steps:

  • Synthesis of 1,3-Dimethoxyisoquinoline

    • Core Formation : The isoquinoline scaffold is synthesized via Bischler-Napieralski cyclization or Pictet-Spengler condensation.

    • Methoxylation : Methylation of hydroxyl groups at positions 1 and 3 using methyl iodide (CH₃I) or dimethyl sulfate (DMSO₄) under basic conditions.

  • Bromination

    • Reagents : NBS in sulfuric acid (H₂SO₄) or Br₂ in acetic acid (CH₃COOH).

    • Conditions : Controlled temperature (0–25°C) to minimize side reactions.

Example Protocol:

StepReagent/ConditionsPurposeYield (Hypothetical)
1NBS, H₂SO₄, 0°CBromination at C-575–85%
2Neutralization (NH₃/H₂O)Isolate product90%

Mechanistic Insight : Bromination occurs via electrophilic substitution, directed by electron-donating methoxy groups. The 5-position is favored due to steric and electronic factors.

Palladium-Catalyzed Cross-Coupling Reactions

Route Overview

This approach introduces the bromine atom via Suzuki-Miyaura coupling, enabling regioselective functionalization.

Key Reaction Steps:

  • Synthesis of 5-Iodo-1,3-Dimethoxyisoquinoline

    • Halogenation : Iodination of 1,3-dimethoxyisoquinoline using iodine (I₂) or N-iodosuccinimide (NIS) under acidic conditions.

  • Suzuki Coupling

    • Catalyst : Pd(PPh₃)₄ or Pd(OAc)₂ with a base (e.g., K₂CO₃).

    • Substrate : Arylboronic acid or bromide to introduce the bromine moiety.

Example Protocol:

StepReagent/ConditionsPurposeYield (Hypothetical)
1NIS, H₂SO₄, RTIodination at C-570–80%
2Pd(OAc)₂, K₂CO₃, THF/H₂OCoupling with bromide60–75%

Advantages : High regioselectivity and adaptability for large-scale production.

Multistep Synthesis via Intermediate Formation

Route Overview

This method involves constructing the isoquinoline core with bromine and methoxy groups introduced sequentially.

Key Reaction Steps:

  • Bromination of Precursor

    • Substrate : 1,3-Dimethoxyphenethylamine or related precursor.

    • Reagent : Br₂ in acetic acid.

  • Cyclization

    • Conditions : Bischler-Napieralski cyclization using POCl₃ or P₂O₅.

  • Dehydrogenation

    • Reagent : Pd/C or MnO₂ to aromatize the dihydroisoquinoline intermediate.

Example Protocol:

StepReagent/ConditionsPurposeYield (Hypothetical)
1Br₂, CH₃COOH, 20°CBromination at C-580–90%
2POCl₃, refluxCyclization65–70%
3Pd/C, H₂, RTDehydrogenation85–90%

Challenges : Control of regioselectivity during cyclization and potential side reactions.

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield Range
Direct BrominationSimple, cost-effectiveRegioselectivity challenges75–85%
Suzuki CouplingHigh regioselectivityRequires iodinated intermediate60–75%
Multistep SynthesisFlexible for complex derivativesLower overall yield, more steps50–65%

Research Findings and Optimization Strategies

Reactivity and Side Products

  • Direct Bromination : Over-bromination and competing substitution at C-6/C-8 may occur due to methoxy group activation.

  • Coupling Reactions : Homocoupling of iodinated intermediates can reduce purity.

Catalyst and Solvent Effects

ParameterOptimal ConditionsImpact on Yield
Pd CatalystPd(OAc)₂ + PPh₃ ligand+15–20%
SolventTHF/H₂O (1:1)Improved solubility

Industrial and Scalability Considerations

FactorDirect BrominationSuzuki Coupling
Reagent CostLow (NBS, H₂SO₄)High (Pd catalysts)
SafetyModerate (H₂SO₄)High (Pd residues)

Green Chemistry Approaches

  • Alternative Solvents : Use ionic liquids or water-based systems to reduce VOC emissions.

  • Catalyst Recycling : Employ heterogeneous Pd catalysts for reuse .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.